molecular formula C10H19NS B123175 (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol CAS No. 156171-03-8

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol

Cat. No. B123175
M. Wt: 185.33 g/mol
InChI Key: IDJFQEVIICXDDP-RGURZIINSA-N
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Description

(1R)-Octahydro-2H-quinolizin-1-ylmethanethiol, commonly known as otilonium bromide, is a quaternary ammonium compound that is used as a spasmolytic agent in the treatment of irritable bowel syndrome (IBS). It acts by inhibiting the contraction of smooth muscles in the gastrointestinal tract, thereby reducing the symptoms of IBS such as abdominal pain, bloating, and diarrhea.

Mechanism Of Action

The exact mechanism of action of otilonium bromide is not fully understood. However, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells. This leads to a reduction in the intracellular calcium concentration, which in turn reduces the contraction of smooth muscles in the gastrointestinal tract.

Biochemical And Physiological Effects

Otilonium bromide has several biochemical and physiological effects. It has been shown to reduce the release of acetylcholine and other neurotransmitters that are involved in the contraction of smooth muscles. It also reduces the release of inflammatory mediators such as histamine and prostaglandins, which may contribute to the symptoms of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol.

Advantages And Limitations For Lab Experiments

One advantage of otilonium bromide is that it is a selective spasmolytic agent, meaning that it specifically targets smooth muscles in the gastrointestinal tract. This makes it a useful tool for studying the physiology of these muscles in vitro. However, one limitation is that its effects may be influenced by other factors such as the presence of other drugs or hormones.

Future Directions

There are several future directions for research on otilonium bromide. One area of interest is its potential use in the treatment of other medical conditions such as urinary incontinence and inflammatory bowel disease. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the molecular targets of otilonium bromide and its effects on intracellular signaling pathways. Finally, there is a need for more studies on the long-term safety and efficacy of otilonium bromide in the treatment of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol.

Synthesis Methods

Otilonium bromide can be synthesized by the reaction of 2-amino-5-chlorobenzonitrile with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen sulfide to obtain (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

Otilonium bromide has been extensively studied for its efficacy in the treatment of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol. Several clinical trials have shown that otilonium bromide can significantly reduce the symptoms of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol, including abdominal pain, bloating, and diarrhea. It has also been shown to improve the quality of life of patients with (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol.
In addition to its clinical application, otilonium bromide has also been studied for its potential use in other medical conditions. For example, it has been shown to inhibit the contraction of smooth muscles in the urinary tract, suggesting that it may be useful in the treatment of urinary incontinence. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other inflammatory conditions.

properties

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJFQEVIICXDDP-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935381
Record name (Octahydro-2H-quinolizin-1-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol

CAS RN

156171-03-8
Record name Thiolupinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156171038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Octahydro-2H-quinolizin-1-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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